Cas no 851081-04-4 (8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane)

8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane structure
851081-04-4 structure
Product name:8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane
CAS No:851081-04-4
MF:C18H19BrN4O2S
MW:435.338061571121
CID:6384922
PubChem ID:3235896

8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane
    • F0603-0243
    • 8-((3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane
    • CHEMBL1579715
    • AKOS001497998
    • MLS000087586
    • MLS000876652
    • 8-{[3-(3-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
    • SR-01000094229-1
    • SMR000023808
    • CCG-27754
    • 8-[[3-(3-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1,4-dioxa-8-azaspiro[4.5]decane
    • SR-01000094229
    • HMS2457G07
    • 851081-04-4
    • 8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
    • 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[[3-(3-bromophenyl)thiazolo[2,3-c]-1,2,4-triazol-6-yl]methyl]-
    • Inchi: 1S/C18H19BrN4O2S/c19-14-3-1-2-13(10-14)16-20-21-17-23(16)12-15(26-17)11-22-6-4-18(5-7-22)24-8-9-25-18/h1-3,10,12H,4-9,11H2
    • InChI Key: XALBMQVNOHJKGF-UHFFFAOYSA-N
    • SMILES: O1C2(CCN(CC3SC4N(C=3)C(C3=CC=CC(Br)=C3)=NN=4)CC2)OCC1

Computed Properties

  • Exact Mass: 434.04121g/mol
  • Monoisotopic Mass: 434.04121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 80.1Ų

Experimental Properties

  • Density: 1.69±0.1 g/cm3(Predicted)
  • pka: 8.47±0.20(Predicted)

8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0603-0243-10μmol
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0603-0243-2mg
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0603-0243-20μmol
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0603-0243-2μmol
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0603-0243-5mg
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0603-0243-10mg
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0603-0243-4mg
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0603-0243-3mg
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0603-0243-1mg
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0603-0243-5μmol
8-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane
851081-04-4 90%+
5μl
$63.0 2023-05-17

Additional information on 8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane

Professional Introduction to Compound with CAS No. 851081-04-4 and Product Name: 8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane

The compound in question, identified by the CAS number 851081-04-4, is a sophisticated organic molecule with a complex structural framework. Its product name, 8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane, underscores its intricate chemical composition and potential applications in the realm of pharmaceuticals and agrochemicals. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in light of recent scientific advancements.

The molecular structure of this compound features a spirocyclic framework composed of a decane ring linked to an azaspiro system. This core structure is further functionalized with heterocyclic moieties, including a triazolo-triazole ring system and a thiazole ring, both of which are connected via a methylene group. The presence of a 3-bromophenyl substituent adds another layer of complexity, potentially influencing the compound's reactivity and interaction with biological targets.

One of the most striking features of this compound is its dual heterocyclic system, which combines the properties of triazoles and thiazoles. These heterocycles are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The spirocyclic arrangement in the molecule enhances its stability and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the significance of spirocyclic compounds in medicinal chemistry due to their unique structural motifs and enhanced pharmacological properties. For instance, spirooxindoles and spirocyclohexanes have been extensively studied for their potential in treating neurological disorders and cancer. The compound under discussion shares similarities with these spirocyclic scaffolds, suggesting similar therapeutic applications.

The 8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane structure presents several potential binding sites for biological targets. The triazolo-triazole moiety is known to interact with enzymes and receptors involved in various metabolic pathways. Additionally, the thiazole ring can form hydrogen bonds and hydrophobic interactions with biological targets, enhancing the compound's binding affinity.

In terms of synthetic chemistry, this compound exemplifies the latest trends in heterocyclic chemistry. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced catalytic methods and computational tools have been employed to optimize the synthetic pathway, ensuring scalability for industrial production.

The pharmaceutical industry has shown increasing interest in developing novel heterocyclic compounds due to their diverse biological activities. The 8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane compound has been tested in various preclinical models for its potential therapeutic effects. Preliminary results indicate promising activity against certain types of cancer cells and inflammatory conditions.

One of the key advantages of this compound is its ability to modulate multiple biological pathways simultaneously. This polypharmacological approach has gained traction in recent years as a strategy to enhance therapeutic efficacy while minimizing side effects. The combination of triazole and thiazole moieties allows for selective targeting of specific enzymes and receptors involved in disease processes.

The structural complexity of this compound also offers opportunities for derivatization to enhance its pharmacological properties further. By modifying substituents such as the 3-bromophenyl group or introducing additional functional groups into the heterocyclic systems, researchers can fine-tune the compound's bioactivity and pharmacokinetic profile.

Computational chemistry has played a pivotal role in understanding the interactions between this compound and biological targets. Molecular docking studies have been conducted to predict binding affinities and identify potential drug-receptor interactions. These studies provide valuable insights into the compound's mechanism of action and guide further optimization efforts.

The agrochemical sector has also shown interest in this class of compounds due to their potential as pesticides or herbicides. The structural features that contribute to pharmaceutical activity often overlap with those required for effective agrochemicals. This dual applicability makes such compounds attractive for interdisciplinary research.

In conclusion,8-{3-(3-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-1,4-dioxa-8-azaspiro4.5decane represents a significant advancement in medicinal chemistry with its complex structure and multifaceted biological activities. Its potential applications in pharmaceuticals and agrochemicals are vast and warrant further exploration through both experimental and computational approaches.

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